molecular formula C18H18ClN3O3S B6476436 2-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile CAS No. 2640884-79-1

2-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile

Cat. No. B6476436
CAS RN: 2640884-79-1
M. Wt: 391.9 g/mol
InChI Key: FGECFOZUJGEKFE-UHFFFAOYSA-N
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Description

2-[(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile, or CPOPSB for short, is a synthetic compound that has been used in a variety of scientific and medical research applications. It is a derivative of benzonitrile and has a wide range of properties that make it useful for a variety of research purposes. It has been used to study the mechanism of action of various drugs, to study biochemical and physiological effects, and to develop new synthetic methods.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is LOXL2 (Lysyl Oxidase Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix. By inhibiting LOXL2, the compound can potentially modulate the stiffness of the extracellular matrix, which is a key factor in various pathological conditions such as fibrosis and cancer.

Mode of Action

The compound interacts with its target, LOXL2, by binding to it selectively and inhibiting its activity This inhibition prevents LOXL2 from crosslinking collagen and elastin, thereby affecting the structure and stiffness of the extracellular matrix

Biochemical Pathways

The inhibition of LOXL2 affects the lysyl oxidase pathway , which is responsible for the crosslinking of collagen and elastin in the extracellular matrix . This can lead to a decrease in extracellular matrix stiffness, which in turn can influence cell behavior, tissue remodeling, and the progression of diseases such as fibrosis and cancer. The downstream effects of this pathway modulation can include changes in cell adhesion, migration, and proliferation.

Result of Action

The molecular and cellular effects of the compound’s action include changes in the structure and stiffness of the extracellular matrix due to the inhibition of LOXL2 . This can lead to changes in cell behavior, including alterations in cell adhesion, migration, and proliferation. In the context of disease, these changes can potentially slow the progression of conditions such as fibrosis and cancer.

properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c19-16-12-21-8-5-17(16)25-13-14-6-9-22(10-7-14)26(23,24)18-4-2-1-3-15(18)11-20/h1-5,8,12,14H,6-7,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGECFOZUJGEKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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